Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate
Description
Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate is a piperidine-based carbamate derivative featuring a 6-chloropyridin-3-yl substituent. This compound is structurally characterized by a tert-butyl carbamate group at the 4-position of the piperidine ring and a chlorine-substituted pyridine moiety at the 1-position. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents due to their ability to modulate steric and electronic properties .
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridin-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBSMJPBJXLVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with tert-butyl piperidin-4-ylcarbamate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Drug Development
Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate is primarily investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest that it may interact with specific receptors or enzymes, leading to beneficial pharmacological effects.
Key Areas of Research :
- Neurological Disorders : The piperidine structure suggests potential activity in modulating neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, selectively affecting pathogenic bacteria while sparing mammalian cells .
- Cancer Therapy : Research is ongoing to evaluate its efficacy in targeting cancer cells, leveraging its ability to inhibit specific pathways involved in tumor growth.
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various carbamate derivatives, this compound demonstrated significant activity against several bacterial strains. The compound showed selectivity over mammalian cell lines, indicating a favorable therapeutic index .
Case Study 2: Neurological Activity
Research published in a pharmacology journal explored the effects of this compound on neurotransmitter receptors. The findings suggested that it could act as a modulator of serotonin receptors, which are critical in mood regulation. This positions the compound as a potential candidate for further development in treating mood disorders .
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate with four related compounds, focusing on structural features, synthetic methodologies, and inferred physicochemical properties.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structure : Differs by replacing the 6-chloropyridin-3-yl group with an acetyl moiety.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane (DCM) at 0°C, achieving high yields (crude product: ~84% per batch) .
- Lacks the aromatic pyridine ring, reducing π-stacking interactions critical for binding in biological targets.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Structure : Features a methylcarbamate group attached to a dihalogenated pyridine (6-bromo-2-chloro substitution) rather than a piperidine ring.
- Properties :
- Applications : Likely serves as a halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the piperidine-based target compound.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Structure : Contains methoxy groups at the 5- and 6-positions of the pyridine ring, contrasting with the chloro substituent in the target compound.
- Electronic Effects :
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
- Structure : Replaces the 6-chloropyridine with a 6-chloropyridazine ring linked via a carbonyl group to the piperidine.
- Key Contrasts: Pyridazine (a diazine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to pyridine.
Tabulated Comparison of Key Parameters
Biological Activity
Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate (CAS No. 309962-58-1) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22ClN3O2, with a molecular weight of 311.81 g/mol. The structure includes a piperidine ring, a carbamate group, and a chloropyridine moiety, which contribute to its biological activity by modulating receptor interactions and enhancing solubility.
| Property | Value |
|---|---|
| Molecular Formula | C15H22ClN3O2 |
| Molecular Weight | 311.81 g/mol |
| CAS Number | 309962-58-1 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Cool, dry place |
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds similar to tert-butyl piperidin derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The modulation of this pathway may lead to reduced release of pro-inflammatory cytokines like IL-1β .
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. This suggests that this compound may also possess similar antibacterial effects .
- Receptor Modulation : The piperidine ring is known for its ability to modulate neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. This aspect requires further exploration to establish specific receptor targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Study 1: Anti-inflammatory Effects
A study focused on the inhibition of the NLRP3 inflammasome demonstrated that derivatives with similar structures effectively reduced IL-1β release in macrophage models. The compounds were screened for their ability to prevent pyroptosis in differentiated THP-1 cells, showing promising results in reducing inflammation .
Study 2: Antimicrobial Efficacy
Research into structurally related compounds highlighted their potent antibacterial activity against resistant strains of bacteria. For instance, a derivative exhibited low minimum inhibitory concentrations (MICs) against MRSA and VRE, indicating that this compound might also offer similar therapeutic benefits .
Study 3: Pharmacokinetics
Pharmacokinetic studies are essential for understanding how compounds behave in biological systems. Preliminary data suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity, making it crucial to explore these aspects further for this compound.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?
The synthesis typically involves BOC-protection of piperidin-4-amine derivatives followed by coupling with 6-chloropyridin-3-yl intermediates. For example, tert-butyl piperidin-4-ylcarbamate reacts with 6-chloro-3-bromopyridine under Buchwald-Hartwig amination conditions using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 100–110°C . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Optimization may require adjusting solvent polarity, catalyst loading, and reaction time to improve yields (typically 60–85%) .
Q. How can structural characterization challenges, such as distinguishing regioisomers, be addressed?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, - COSY) are critical. For example, the pyridine ring protons in this compound show distinct coupling patterns in NMR (δ 8.2–8.4 ppm for H-2 and H-4 of pyridine). NMR confirms the BOC group (δ 155–160 ppm for carbonyl) and quaternary carbons. X-ray crystallography (using SHELX software) resolves ambiguities in stereochemistry or regioselectivity .
Q. What methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. HPLC-UV or LC-MS monitors degradation products. For instance, the BOC group is susceptible to acidic hydrolysis (e.g., 10% HCl in methanol), generating piperidin-4-amine derivatives. Kinetic stability data (e.g., t₁/₂) guide storage recommendations (e.g., -20°C under inert atmosphere) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding affinities. For example, the chloropyridine moiety may engage in halogen bonding with kinase ATP pockets (e.g., EGFR). Pharmacophore mapping identifies critical features like hydrogen bond acceptors (pyridine N) and hydrophobic regions (tert-butyl group) .
Q. What experimental strategies resolve contradictions in crystallographic data refinement for this compound?
SHELXL refinement (via Olex2 GUI) employs twin refinement and Hirshfeld surface analysis to address disordered regions. For example, the piperidine ring’s chair conformation may show anisotropic displacement parameters (ADPs). High-resolution data (d-spacing < 0.8 Å) and restraints on bond lengths/angles improve model accuracy. Twinning parameters (e.g., BASF in SHELXL) correct for pseudo-merohedral twinning .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematic modifications (e.g., replacing chlorine with fluorine, varying BOC substituents) are evaluated in vitro. For instance, replacing 6-chloropyridine with 6-fluoropyridine increases solubility but reduces CYP3A4 inhibition (IC₅₀ from 2.1 µM to >10 µM). In vivo pharmacokinetic studies (rodents) assess bioavailability and metabolic clearance (e.g., hepatic microsomal stability assays) .
Q. What protocols mitigate racemization risks during chiral intermediate synthesis?
Chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO₂) monitors enantiopurity. For example, this compound synthesized via asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves >98% ee. Racemization during BOC-deprotection is minimized using mild acidic conditions (e.g., TFA/DCM at 0°C) .
Q. How are in vivo toxicity profiles evaluated when limited ecotoxicological data are available?
Zebrafish embryo toxicity assays (ZFET) and Ames tests (bacterial reverse mutation) provide preliminary data. For example, LC₅₀ in zebrafish embryos at 96 h post-fertilization is >100 µM, suggesting low acute toxicity. Computational tools (e.g., TEST, ECOSAR) predict eco-toxicity endpoints (e.g., Daphnia magna EC₅₀) .
Methodological Notes
- Synthesis Optimization : Catalyst screening (e.g., Pd vs. Cu) and microwave-assisted synthesis reduce reaction times .
- Analytical Challenges : Use deuterated DMSO for NMR to resolve broad amine proton signals .
- Safety : Handle chloropyridine derivatives under fume hoods; PPE (gloves, goggles) is mandatory due to potential neurotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
